Cas no 1355248-06-4 (4-(2-Fluorophenyl)-2-methylthiazole)

4-(2-Fluorophenyl)-2-methylthiazole is a fluorinated thiazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a 2-fluorophenyl group with a methyl-substituted thiazole ring, offering unique electronic and steric properties that may enhance binding affinity in bioactive molecules. The fluorine atom improves metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. This compound is particularly useful in the synthesis of heterocyclic scaffolds for kinase inhibitors and other therapeutic agents. High purity and consistent quality ensure reliable performance in synthetic applications. Its stability under standard laboratory conditions further supports its utility in organic and medicinal chemistry research.
4-(2-Fluorophenyl)-2-methylthiazole structure
1355248-06-4 structure
Product Name:4-(2-Fluorophenyl)-2-methylthiazole
CAS No:1355248-06-4
MF:C10H8FNS
MW:193.240624427795
MDL:MFCD21333097
CID:2771449
PubChem ID:59594497
Update Time:2025-08-05

4-(2-Fluorophenyl)-2-methylthiazole Chemical and Physical Properties

Names and Identifiers

    • 4-(2-fluorophenyl)-2-methyl-1,3-thiazole
    • 4-(2-Fluorophenyl)-2-methylthiazole;
    • MFCD21333097
    • 1355248-06-4
    • SCHEMBL8700796
    • CS-0211380
    • BS-25296
    • DTXSID40732459
    • 4-(2-Fluorophenyl)-2-methylthiazole
    • MDL: MFCD21333097
    • Inchi: 1S/C10H8FNS/c1-7-12-10(6-13-7)8-4-2-3-5-9(8)11/h2-6H,1H3
    • InChI Key: GCZHKMJJVUOWMY-UHFFFAOYSA-N
    • SMILES: S1C=C(C2C=CC=CC=2F)N=C1C

Computed Properties

  • Exact Mass: 193.03600
  • Monoisotopic Mass: 193.03614860Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • PSA: 41.13000
  • LogP: 3.25760

4-(2-Fluorophenyl)-2-methylthiazole Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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4-(2-Fluorophenyl)-2-methylthiazole Suppliers

Amadis Chemical Company Limited
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(CAS:1355248-06-4)4-(2-Fluorophenyl)-2-methylthiazole
Order Number:A1127543
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:19
Price ($):556.0
Email:sales@amadischem.com

Additional information on 4-(2-Fluorophenyl)-2-methylthiazole

Introduction to 4-(2-Fluorophenyl)-2-methylthiazole (CAS No. 1355248-06-4)

4-(2-Fluorophenyl)-2-methylthiazole (CAS No. 1355248-06-4) is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. This compound belongs to the thiazole class, which is well-known for its wide-ranging applications in drug development. The presence of a fluorine substituent at the 2-position of the phenyl ring and a methyl group at the 2-position of the thiazole ring introduces specific electronic and steric effects that make this molecule of particular interest for further investigation.

The structure of 4-(2-Fluorophenyl)-2-methylthiazole features a central thiazole ring, which is composed of sulfur, nitrogen, and carbon atoms, forming a five-membered aromatic system. The fluorophenyl group attached at the 4-position introduces a fluorine atom, which is known to enhance metabolic stability and binding affinity in many drug molecules. The methylthiazole moiety at the 2-position contributes to the overall lipophilicity and electronic distribution of the compound, influencing its interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to explore the potential interactions of 4-(2-Fluorophenyl)-2-methylthiazole with various biological targets. Studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory pathways, making it a promising candidate for therapeutic applications. The fluorine atom in the phenyl ring has been shown to modulate the reactivity and selectivity of the molecule, enhancing its potential as a lead compound for drug discovery.

In addition to its pharmacological potential, 4-(2-Fluorophenyl)-2-methylthiazole has been studied for its role in chemical synthesis. The thiazole core is a versatile scaffold that can be modified in various ways to produce derivatives with enhanced biological activity. Researchers have explored different synthetic routes to introduce functional groups at specific positions on the thiazole ring, including alkylation, acylation, and halogenation. These modifications have led to the development of novel compounds with improved pharmacokinetic profiles and target specificity.

The fluorophenyl group in 4-(2-Fluorophenyl)-2-methylthiazole has been particularly investigated for its ability to enhance binding affinity through hydrophobic interactions and dipole-dipole forces. Fluoroaromatic compounds are known for their stability under metabolic conditions, which makes them attractive for drug development. Recent studies have demonstrated that fluorine-substituted thiazoles can exhibit potent activity against bacterial infections by interfering with essential bacterial enzymes and metabolic pathways.

Another area of interest is the use of 4-(2-Fluorophenyl)-2-methylthiazole as an intermediate in the synthesis of more complex pharmaceutical agents. The thiazole ring can be further functionalized to produce heterocyclic compounds that exhibit a broad spectrum of biological activities. For instance, derivatives of this molecule have shown promise in treating neurological disorders by modulating neurotransmitter receptor activity. The combination of structural flexibility and functional diversity makes this compound a valuable tool in medicinal chemistry.

The synthesis of 4-(2-Fluorophenyl)-2-methylthiazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic strategies include nucleophilic substitution reactions, cyclization processes, and cross-coupling reactions. Advanced techniques such as flow chemistry have been employed to improve reaction efficiency and scalability. These synthetic approaches have enabled researchers to produce large quantities of the compound for further biological testing.

Biological evaluation of 4-(2-Fluorophenyl)-2-methylthiazole has revealed several interesting findings. In vitro assays have shown that this compound can inhibit the activity of enzymes such as COX-1 and COX-2, which are involved in inflammation and pain signaling. Additionally, it has demonstrated antifungal properties by disrupting fungal cell wall synthesis. These findings suggest that 4-(2-Fluorophenyl)-2-methylthiazole may be useful in developing new treatments for inflammatory diseases and fungal infections.

The development of novel pharmaceutical agents often requires extensive optimization to improve pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. Researchers have explored various strategies to enhance these properties without compromising biological activity. For example, prodrug formulations have been designed to improve oral bioavailability by facilitating absorption through enzymatic or chemical cleavage in vivo. These approaches have been successfully applied to other fluorinated thiazole derivatives.

Future research on 4-(2-Fluorophenyl)-2-methylthiazole may focus on exploring its potential as an antiviral agent or anticancer drug. The thiazole scaffold is known for its ability to interact with viral proteases and DNA replication enzymes, making it a promising candidate for antiviral therapies. Additionally, structural analogs of this compound have shown cytotoxic effects against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.

In conclusion,4-(2-Fluorophenyl)-2-methylthiazole (CAS No. 1355248-06-4) is a versatile heterocyclic compound with significant potential in pharmaceutical research. Its unique structure combines functional groups that enhance biological activity while maintaining metabolic stability. Ongoing studies continue to uncover new applications for this compound, making it an important subject of investigation in medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:1355248-06-4)4-(2-Fluorophenyl)-2-methylthiazole
A1127543
Purity:99%
Quantity:25g
Price ($):556.0
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